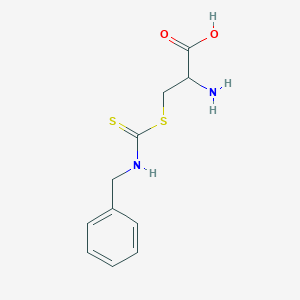

S-(N-Benzylthiocarbamoyl)-L-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-(N-Benzylthiocarbamoyl)-L-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2S2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

S-(N-Benzylthiocarbamoyl)-L-cysteine is a cysteine conjugate of benzyl isothiocyanate (BITC), a compound known for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits its biological effects primarily through the following mechanisms:

- Glutathione S-Transferase Induction : This compound acts as an inducer of glutathione S-transferase (GST), an enzyme involved in detoxification processes. Studies have shown that this compound enhances GST activity in various tissues, suggesting a protective role against carcinogenic compounds .

- Anticancer Activity : In vitro studies indicate that this compound inhibits the growth of leukemia cells and induces apoptosis in bladder cancer cells. This suggests its potential as a chemotherapeutic agent .

- Inhibition of Nitrosamine Activation : The compound has been shown to inhibit N-dimethylnitrosamine demethylase, thereby preventing the activation of nitrosamines, which are known carcinogens. This action contributes to its chemopreventive properties .

Summary of Key Studies

- Glutathione S-Transferase Induction :

- Anticancer Properties :

- Chemopreventive Effects :

Data Table: Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated leukemia cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. This study underscores the potential application of this compound in leukemia treatment protocols.

Case Study 2: Chemoprevention in Mice

A study involving A/J mice treated with benzo[a]pyrene and NNK (a tobacco-specific carcinogen) demonstrated that supplementation with this compound led to a marked decrease in lung tumors compared to control groups. This suggests that the compound could play a critical role in cancer prevention strategies for high-risk populations, such as smokers .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action:

S-(N-Benzylthiocarbamoyl)-L-cysteine exhibits anticancer activity primarily through the induction of apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including leukemia and bladder cancer cells. The compound's mechanism involves the inhibition of N-dimethylnitrosamine demethylase, which prevents the activation of nitrosamines that can lead to carcinogenesis .

Case Studies:

- In Vitro Studies: Research indicates that this compound significantly inhibits the proliferation of leukemia cells and induces apoptosis in bladder cancer cells. These findings suggest its potential as a chemotherapeutic agent .

- Animal Models: In studies involving A/J mice, this compound demonstrated a reduction in lung tumor multiplicity when combined with other isothiocyanates, indicating its role in lung cancer chemoprevention .

Biochemical Applications

Metabolism and Excretion:

The metabolism of this compound has been studied extensively. It is formed through the reaction of benzyl isothiocyanate with L-cysteine and is rapidly absorbed and excreted by organisms. For instance, rats excreted approximately 92% of an oral dose within three days, primarily through urine .

Table 1: Metabolism Overview

| Compound | Absorption Rate | Excretion (Urine) | Excretion (Feces) |

|---|---|---|---|

| This compound | Rapid | 92% | 5.6% |

Potential Chemopreventive Benefits

This compound has been highlighted for its potential chemopreventive benefits against various types of cancer. Its role in inhibiting tumorigenesis has been documented, particularly in studies focusing on lung and bladder cancers.

Case Studies:

- Chemoprevention in Mice: In a controlled study with A/J mice treated with carcinogens, those receiving this compound showed significant reductions in tumor formation compared to controls .

- Synergistic Effects: The compound has been studied for its synergistic effects when combined with other dietary isothiocyanates, enhancing its overall anticancer efficacy .

Eigenschaften

IUPAC Name |

2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTSYGXUDMJEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.